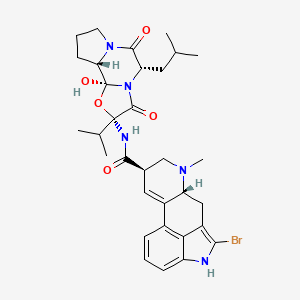

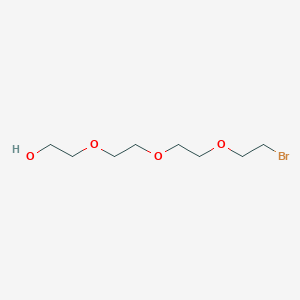

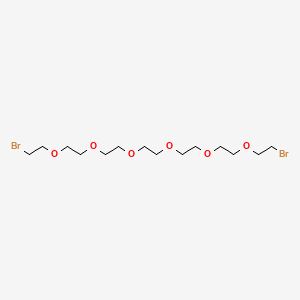

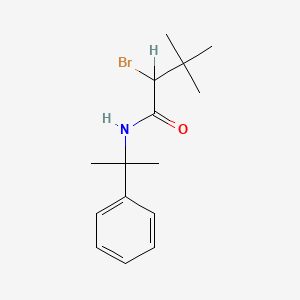

![molecular formula C20H27N5O3 B1667957 (2S,3S)-3-((7-(benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)butane-1,2,4-triol CAS No. 1092443-55-4](/img/structure/B1667957.png)

(2S,3S)-3-((7-(benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)butane-1,2,4-triol

Overview

Description

Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Pyrimidine and Pyrazole Derivatives: Research has shown the synthesis of pyrimidine linked to pyrazole heterocyclics, which includes the use of microwave irradiation for cyclocondensation, highlighting the significance in chemical synthesis methodologies (Deohate & Palaspagar, 2020).

- Regioselective Synthesis Techniques: A novel protocol has been developed for the synthesis of polyfunctionally substituted pyrazolo[1,5-a]pyrimidines, showcasing advancements in regioselective synthesis under solvent-free conditions (Quiroga et al., 2007).

Biological Applications

- Insecticidal and Antibacterial Potential: Compounds similar to the queried chemical have been evaluated for their insecticidal activity against Pseudococcidae insects and antibacterial potential against various microorganisms, indicating their potential in biological control and pharmaceutical applications (Deohate & Palaspagar, 2020).

- Antifungal Abilities: Studies have been conducted on the antifungal abilities of certain pyrazolo[1,5-a]pyrimidines derivatives, revealing their effectiveness against phytopathogenic fungi and highlighting their potential use in agricultural and medicinal contexts (Zhang et al., 2016).

- Anticancer Activities: Specific pyrazolo[1,5-a]pyrimidine compounds have shown promising anticancer activities, particularly against human lung adenocarcinoma and gastric cancer cell lines, suggesting their significance in cancer research and therapy (Liu, Zhao & Lu, 2020).

Mechanism of Action

BS-194, also known as (2S,3S)-3-((7-(benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)butane-1,2,4-triol, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs). This compound has been studied for its potential in cancer research .

Target of Action

BS-194 primarily targets CDK2, CDK1, CDK5, CDK7, and CDK9 . These kinases play crucial roles in cell cycle regulation and transcription, making them significant targets in anticancer drug development .

Mode of Action

BS-194 interacts with its targets by inhibiting their kinase activity. The IC50 values for CDK2, CDK1, CDK5, CDK7, and CDK9 are 3, 30, 30, 250, and 90 nM respectively . By inhibiting these CDKs, BS-194 can disrupt the cell cycle and transcription processes, leading to the inhibition of cancer cell proliferation .

Biochemical Pathways

The inhibition of CDKs by BS-194 affects the cell cycle and transcription pathways. Specifically, it leads to the inhibition of the phosphorylation of CDK substrates, including Rb and the RNA polymerase II C-terminal domain . This results in the down-regulation of cyclins A, E, and D1, and a block in the S and G2/M phases of the cell cycle .

Pharmacokinetics

BS-194 is orally bioactive . It has been reported to have elimination half-lives of 147 min (intraperitoneal), 210 min (intravenous), and 178 min (oral) respectively . These properties suggest that BS-194 has good bioavailability.

Result of Action

The molecular and cellular effects of BS-194’s action include the inhibition of cancer cell proliferation . It also promotes cell cycle arrest in the S and G2/M phases . At the molecular level, BS-194 inhibits the phosphorylation of CDK substrates and promotes the loss of cyclins .

properties

IUPAC Name |

(2S,3S)-3-[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]butane-1,2,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O3/c1-13(2)15-10-22-25-19(21-9-14-6-4-3-5-7-14)8-18(24-20(15)25)23-16(11-26)17(28)12-27/h3-8,10,13,16-17,21,26-28H,9,11-12H2,1-2H3,(H,23,24)/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIWIRSMQRQYJG-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NC(CO)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)N[C@@H](CO)[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901109905 | |

| Record name | (2S,3S)-3-[[3-(1-Methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-1,2,4-butanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901109905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-3-[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]butane-1,2,4-triol | |

CAS RN |

1092443-55-4 | |

| Record name | (2S,3S)-3-[[3-(1-Methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-1,2,4-butanetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092443-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3S)-3-[[3-(1-Methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-1,2,4-butanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901109905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of BS-194?

A1: BS-194 functions as a selective and potent inhibitor of cyclin-dependent kinases (CDKs) [, ]. Specifically, it demonstrates high affinity for CDK2, CDK1, CDK5, CDK7, and CDK9, with varying IC50 values [, ]. By inhibiting these kinases, BS-194 disrupts cell cycle progression, induces cell cycle arrest in the S and G2/M phases, and impacts transcriptional regulation [, ].

Q2: How does the structure of BS-194 contribute to its selectivity for CDK2 over CDK1?

A2: Molecular dynamics simulations and free energy calculations suggest that the benzylamino group of BS-194 plays a crucial role in its binding selectivity []. Specifically, the leucine residue at position 83 (Leu83) in CDK2 interacts more favorably with BS-194 compared to the corresponding residue in CDK1 []. This difference in interaction strength contributes to the higher affinity of BS-194 for CDK2.

Q3: What are the downstream effects of BS-194 treatment on gene expression in cancer cells?

A3: Gene microarray analysis of HCT116 cells treated with BS-194 revealed significant changes in the expression of genes primarily involved in cell cycle regulation, apoptosis, and transcriptional processes []. This suggests that BS-194's inhibitory effect on CDKs triggers a cascade of downstream effects, impacting various cellular pathways related to cancer cell survival and proliferation.

Q4: What is the pharmacokinetic profile of BS-194?

A4: BS-194 exhibits favorable pharmacokinetic properties, including oral bioavailability []. In mice, it demonstrates an elimination half-life of 178 minutes after oral administration []. This suggests its potential for oral delivery in clinical settings.

Q5: Has BS-194 demonstrated efficacy in preclinical cancer models?

A5: Yes, BS-194 has shown potent antiproliferative activity against a panel of 60 cancer cell lines in vitro []. Additionally, oral administration of BS-194 resulted in significant tumor growth inhibition in xenograft models of MCF7 and HCT116 cells [, ]. These findings highlight its potential as an anticancer therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

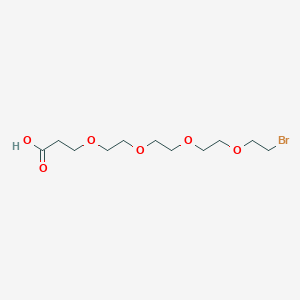

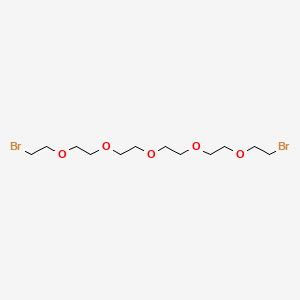

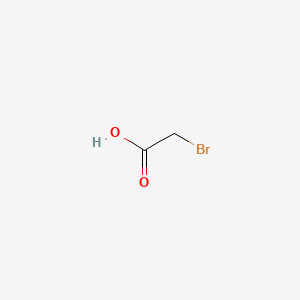

![2-[[3-Bromo-5-chloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1667880.png)